7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole
CAS No.: 955686-19-8
Cat. No.: VC8454886
Molecular Formula: C16H16ClN3O2S3
Molecular Weight: 414 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955686-19-8 |
|---|---|
| Molecular Formula | C16H16ClN3O2S3 |
| Molecular Weight | 414 g/mol |
| IUPAC Name | 7-chloro-4-methyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C16H16ClN3O2S3/c1-11-4-5-12(17)15-14(11)18-16(24-15)19-6-8-20(9-7-19)25(21,22)13-3-2-10-23-13/h2-5,10H,6-9H2,1H3 |
| Standard InChI Key | CTJBXJVYUMMQJJ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Introduction
7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
Synthesis Methods
The synthesis of 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves several key steps:
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Formation of Benzo[d]thiazole: The initial step involves the synthesis of the benzo[d]thiazole framework, which can be achieved through cyclization reactions involving appropriate precursors.
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Sulfonylation: The introduction of the thiophenesulfonyl group is accomplished via sulfonation methods, where thiophene derivatives are treated with sulfonating agents.
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Piperazine Attachment: The piperazine ring is introduced through nucleophilic substitution reactions, where piperazine derivatives react with the sulfonated thiophene.
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Chlorination and Methylation: Finally, chlorination and methylation steps are performed to achieve the desired functional groups on the benzo[d]thiazole structure.
Biological Activity
Research indicates that compounds similar to 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole exhibit promising biological activities:
Antimicrobial Activity
Studies have shown that benzo[d]thiazole derivatives possess antimicrobial properties against various bacterial strains. The presence of the thiophenesulfonyl moiety may enhance these effects by improving solubility and bioavailability.
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly due to its ability to interact with cellular targets involved in cancer progression. Preliminary assays indicate that derivatives of this class may inhibit tumor cell proliferation.
Research Findings and Data Tables
| Compound Name | Activity Type | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 65 | |
| Compound B | Anticancer | 70 | |
| Compound C | Antimicrobial | 50 | |
| Compound D | Anticancer | 80 |
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